N'-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-4-methoxybenzohydrazide N'-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-4-methoxybenzohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14902006
InChI: InChI=1S/C21H23N3O5/c1-3-12-29-17-10-6-15(7-11-17)24-19(25)13-18(21(24)27)22-23-20(26)14-4-8-16(28-2)9-5-14/h4-11,18,22H,3,12-13H2,1-2H3,(H,23,26)
SMILES:
Molecular Formula: C21H23N3O5
Molecular Weight: 397.4 g/mol

N'-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-4-methoxybenzohydrazide

CAS No.:

Cat. No.: VC14902006

Molecular Formula: C21H23N3O5

Molecular Weight: 397.4 g/mol

* For research use only. Not for human or veterinary use.

N'-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-4-methoxybenzohydrazide -

Specification

Molecular Formula C21H23N3O5
Molecular Weight 397.4 g/mol
IUPAC Name N'-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-4-methoxybenzohydrazide
Standard InChI InChI=1S/C21H23N3O5/c1-3-12-29-17-10-6-15(7-11-17)24-19(25)13-18(21(24)27)22-23-20(26)14-4-8-16(28-2)9-5-14/h4-11,18,22H,3,12-13H2,1-2H3,(H,23,26)
Standard InChI Key NTCUUPIUKUDJJA-UHFFFAOYSA-N
Canonical SMILES CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NNC(=O)C3=CC=C(C=C3)OC

Introduction

Synthesis

The synthesis of N'-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-4-methoxybenzohydrazide likely involves the following steps:

  • Formation of the Pyrrolidinone Core:

    • A cyclization reaction to form the pyrrolidinone ring with a 4-propoxyphenyl substituent.

  • Hydrazide Linkage Addition:

    • Reaction of the intermediate pyrrolidinone derivative with hydrazine or a hydrazide precursor to introduce the hydrazide functional group.

  • Coupling with Methoxybenzene Derivative:

    • A condensation reaction between the hydrazide intermediate and a methoxybenzaldehyde derivative to form the final compound.

Table 2: General Synthesis Steps

StepReagents/ConditionsOutcome
1Propoxyphenyl ketone + Ammonium acetatePyrrolidinone intermediate
2Hydrazine hydrateHydrazide functionalization
3MethoxybenzaldehydeFinal compound formation

Antioxidant Activity

Hydrazides and methoxy-substituted aromatic rings are known for their antioxidant properties, which could make this compound a candidate for scavenging free radicals .

Enzyme Inhibition

The structural features of this compound suggest potential inhibitory activity against enzymes like acetylcholinesterase or lipoxygenases, which are relevant in neurodegenerative diseases and inflammation .

Analytical Characterization

To confirm the structure and purity of N'-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-4-methoxybenzohydrazide, standard analytical techniques are employed:

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Provides information on hydrogen environments.

    • ¹³C NMR: Confirms carbon skeleton.

  • Mass Spectrometry (MS):

    • Confirms molecular weight and fragmentation pattern.

  • Infrared Spectroscopy (IR):

    • Identifies functional groups such as carbonyls and hydrazides.

  • Elemental Analysis:

    • Verifies the molecular formula by comparing theoretical and experimental percentages of C, H, N, and O.

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